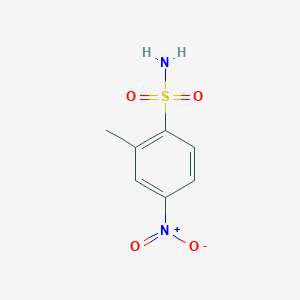

2-Methyl-4-nitrobenzene-1-sulfonamide

Overview

Description

2-Methyl-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O4S and a molecular weight of 216.21 g/mol . It is a derivative of benzene, characterized by the presence of a methyl group at the second position, a nitro group at the fourth position, and a sulfonamide group at the first position on the benzene ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs.

Mode of Action

This compound, a secondary sulfonamide, binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the zinc ion (Zn(ii)) in the active site of CA . This binding reaction is linked to the deprotonation of the amino group and protonation of the Zn(ii)-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible reaction of carbon dioxide and water to bicarbonate and protons . This can impact various biochemical pathways, particularly those involving pH regulation and carbon dioxide transport.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the binding affinity of sulfonamides to carbonic anhydrase can show a U-shape dependence on pH .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-nitrobenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as sulfonamide hydrolase, which catalyzes the hydrolysis of sulfonamide bonds. The interaction between this compound and sulfonamide hydrolase involves the binding of the compound to the active site of the enzyme, leading to the cleavage of the sulfonamide bond . Additionally, this compound can interact with proteins that contain nitro groups, forming covalent bonds that can alter the protein’s function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, this compound can inhibit the activity of protein kinases, leading to changes in phosphorylation patterns and subsequent alterations in gene expression . Furthermore, this compound can impact cellular metabolism by interfering with metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity through competitive or non-competitive inhibition . Additionally, this compound can form covalent bonds with biomolecules, leading to irreversible inhibition of enzyme activity. These interactions can result in changes in gene expression, as the inhibition of key enzymes can alter the cellular environment and trigger compensatory mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, depending on its affinity for particular cellular components.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and impact cellular respiration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitrobenzene-1-sulfonamide typically involves the nitration of 2-methylbenzenesulfonamide. The process begins with the sulfonation of toluene to produce 2-methylbenzenesulfonamide, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

Oxidation: Potassium permanganate, sulfuric acid, and water.

Major Products Formed

Reduction: 2-Methyl-4-aminobenzene-1-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: 2-Carboxy-4-nitrobenzene-1-sulfonamide.

Scientific Research Applications

2-Methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzenesulfonamide: Lacks the methyl group at the second position.

2-Methyl-3-nitrobenzenesulfonamide: The nitro group is at the third position instead of the fourth.

2-Methyl-4-aminobenzenesulfonamide: The nitro group is reduced to an amino group.

Uniqueness

2-Methyl-4-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name |

2-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRWKUUAOATUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309527 | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22952-19-8 | |

| Record name | NSC212234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)